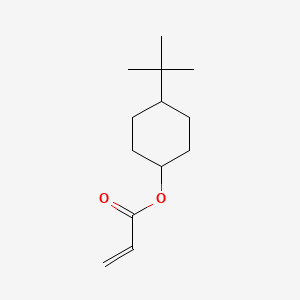

4-tert-Butylcyclohexyl acrylate

Overview

Description

4-tert-Butylcyclohexyl acrylate is an organic compound with the molecular formula C13H22O2. It is an ester formed from acrylic acid and 4-tert-butylcyclohexanol. This compound is known for its high glass transition temperature, good cutting power, high hardness, and toughness . It is commonly used in the production of plastic coatings, flexographic inks, and screen inks .

Mechanism of Action

Target of Action

4-tert-Butylcyclohexyl acrylate is primarily used in the field of polymer chemistry It acts as a monomer that can be polymerized into larger structures, contributing to the properties of the resulting polymer .

Mode of Action

The compound interacts with its targets (other monomers or polymers) through a process called free radical polymerization . In this process, the double bond in the acrylate part of the molecule opens and forms new bonds with other monomers, creating a long chain or a three-dimensional network . This results in changes in the physical properties of the material, such as flexibility and hardness .

Biochemical Pathways

Its primary function is in the formation of polymers through the process of free radical polymerization .

Result of Action

The polymerization of this compound results in materials with specific properties. For example, it is used as a thinner and crosslinker in radiation-curing coatings . The resulting polymers are more flexible and less hard, which can be desirable in certain applications .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, presence of oxygen, and exposure to light. These factors can affect the rate of polymerization and the properties of the resulting polymer . Proper storage and handling are necessary to maintain the stability and efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylcyclohexyl acrylate typically involves the esterification of acrylic acid with 4-tert-butylcyclohexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcyclohexyl acrylate undergoes several types of chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization to form polymers.

Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Polymerization: Initiated by ultraviolet light or chemical initiators like benzoyl peroxide.

Hydrolysis: Catalyzed by acids or bases in the presence of water.

Addition Reactions: Various nucleophiles and electrophiles can be used under mild conditions.

Major Products Formed

Polymerization: Polymers and copolymers with various properties depending on the comonomers used.

Hydrolysis: Acrylic acid and 4-tert-butylcyclohexanol.

Addition Reactions: Various addition products depending on the reactants used.

Scientific Research Applications

4-tert-Butylcyclohexyl acrylate has several applications in scientific research:

Materials Science: Used in the synthesis of high-solid, low-viscosity hydroxy acrylic resins.

Biomedical Engineering: Utilized in the fabrication of three-dimensional synthetic polymer scaffolds due to its chemical and mechanical tunability and biocompatibility.

Industrial Applications: Employed in the production of plastic coatings, flexographic inks, and screen inks due to its high glass transition temperature, hardness, and toughness.

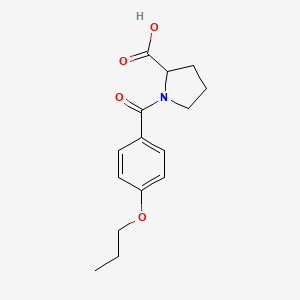

Comparison with Similar Compounds

4-tert-Butylcyclohexyl acrylate can be compared with other acrylate esters such as:

Cyclohexyl methacrylate: Similar in structure but has a methacrylate group instead of an acrylate group.

Isobornyl acrylate: Another acrylate ester with a different cyclic structure.

Ethylene glycol phenyl ether acrylate: Contains an ethylene glycol phenyl ether group, providing different solubility and reactivity characteristics.

The uniqueness of this compound lies in its high glass transition temperature, hardness, and toughness, making it particularly suitable for applications requiring durable and high-performance materials .

Properties

IUPAC Name |

(4-tert-butylcyclohexyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-12(14)15-11-8-6-10(7-9-11)13(2,3)4/h5,10-11H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIJAUHBAWLPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

171730-39-5 | |

| Record name | 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171730-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID001004378 | |

| Record name | 4-tert-Butylcyclohexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

84100-23-2 | |

| Record name | 4-tert-Butylcyclohexyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84100-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcyclohexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1-dimethylethyl)cyclohexyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine](/img/structure/B1361256.png)

![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1361263.png)

![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)

![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)